molecular formula C16H22N2O2S B4709661 5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione

5,5-dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione

Cat. No. B4709661
M. Wt: 306.4 g/mol
InChI Key: AZLSGUPQRXNUNU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-{4-[(4-methylphenyl)thio]butyl}-2,4-imidazolidinedione is a chemical compound with potential relevance in various chemical and pharmaceutical contexts.

Synthesis Analysis

The synthesis of imidazolidinediones, similar to the compound , involves the preparation of benzylideneoxazoles, thiazoles, and imidazoles derived from di-tert-butylphenol, as explored by Unangst et al. (1994). This process involves a series of reactions, including condensation, to achieve the desired imidazolidinedione derivative (Unangst et al., 1994).

Molecular Structure Analysis

The molecular structure of imidazolidinediones can be complex, with triclinic crystal systems and planar ring structures. For example, Sharma et al. (2017) described the crystal structure of a similar compound, highlighting the planarity of the rings and the presence of hydrogen bonds (Sharma et al., 2017).

Chemical Reactions and Properties

Imidazolidinediones participate in various chemical reactions. For instance, the reaction with isothiocyanates can yield novel compounds, as discussed by Klásek et al. (2010) (Klásek et al., 2010). Angelova et al. (2003) reported on the synthesis of imidazolidin-2-ones and their base properties, isomerism, and proton exchange (Angelova et al., 2003).

Physical Properties Analysis

The physical properties of these compounds include their crystallographic characteristics. Ogawa et al. (2007) determined the crystal structure of a similar compound, highlighting the orientation of the phenyl ring and hydrogen bonding patterns (Ogawa et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are influenced by the molecular structure. The study by Pyrih et al. (2023) on proton tautomerism and stereoisomerism in thiazol-2(5H)-ones provides insights into the behavior of similar compounds in different phases (Pyrih et al., 2023).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for certain receptors or enzymes, or it could undergo metabolic transformations in biological systems .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

5,5-dimethyl-3-[4-(4-methylphenyl)sulfanylbutyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-12-6-8-13(9-7-12)21-11-5-4-10-18-14(19)16(2,3)17-15(18)20/h6-9H,4-5,10-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLSGUPQRXNUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCCN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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